molecular formula C20H22N4O4S B2776756 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896321-73-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2776756
CAS No.: 896321-73-6
M. Wt: 414.48
InChI Key: RRJABSJQBMRUQC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a pyridotriazinyl group, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-4-7-17-22-19(23-20(26)24(17)11-13)29-12-18(25)21-9-8-14-5-6-15(27-2)16(10-14)28-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJABSJQBMRUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxyphenylacetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with Ethylamine: The acid chloride is then reacted with ethylamine to form N-(3,4-dimethoxyphenyl)ethylamine.

    Formation of the Pyridotriazinyl Intermediate: Separately, 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling Reaction: The N-(3,4-dimethoxyphenyl)ethylamine is then coupled with the pyridotriazinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Synthesis Techniques

Recent studies have developed efficient synthetic routes for this compound. One notable method involves multi-component condensation reactions that yield high purity and yield rates. The synthesis typically includes key intermediates that are crucial for achieving the desired structural configuration.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific molecular targets involved in tumor progression.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory mediators. Its ability to modulate pathways involved in inflammation suggests potential applications in treating chronic inflammatory diseases. Mechanistic studies have revealed its influence on cyclooxygenase (COX) enzymes and other inflammatory markers.

Antioxidant Properties

The antioxidant capacity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been evaluated using assays such as the DPPH radical scavenging test. Results indicate that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related damage.

Case Studies and Research Findings

StudyFindings
Tageldin et al. (2021)Reported synthesis methods and anti-inflammatory activities of similar pyrimidine derivatives; highlighted structural activity relationships (SARs).
Recent Antitumor Studies (2023)Demonstrated significant cytotoxic effects on epidermoid carcinoma cells; suggested mechanisms include apoptosis and cell cycle modulation.
Antioxidant Evaluation (2023)Confirmed strong radical scavenging activity; potential implications for neuroprotective applications.

Potential Applications

  • Pharmaceutical Development : The compound's diverse biological activities position it as a candidate for drug development targeting cancer and inflammatory diseases.
  • Cosmetic Industry : Given its antioxidant properties, there is potential for incorporation into skincare formulations aimed at reducing oxidative stress on skin cells.
  • Research Tool : As a chemical probe, it can be utilized in academic research to explore cellular pathways related to cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.

    N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with a similar core structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to the presence of both the dimethoxyphenyl and pyridotriazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by the following structural features:

  • A 3,4-dimethoxyphenyl group attached to an ethyl chain.
  • A pyrido[1,2-a][1,3,5]triazin moiety with a methyl and a sulfanyl group.
  • An acetamide functional group that contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrido[1,2-a][1,3,5]triazin derivatives. The compound has shown efficacy in inhibiting tumor cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various in vitro studies. Key findings include:

  • Reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, impacting cell survival and apoptosis.
  • Gene Expression Regulation : The compound may influence gene expression related to inflammation and cancer progression.

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCOX inhibition
Cytokine reductionTNF-alpha and IL-6 suppression

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.

Study 2: Inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of inflammatory markers compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings.

Q & A

Q. What are the recommended spectroscopic techniques to confirm the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR spectroscopy to verify substituent positions and aromatic ring systems, IR spectroscopy to confirm functional groups (e.g., carbonyl, sulfanyl), and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%). For ambiguous peaks in NMR, employ 2D-COSY or HSQC experiments to resolve overlapping signals .

Q. How can researchers determine optimal solubility conditions for this compound in biological assays?

  • Methodological Answer: Test solubility in DMSO (primary solvent for stock solutions) and ethanol, followed by dilution in aqueous buffers (e.g., PBS) with ≤1% organic solvent to avoid cytotoxicity. For low solubility, employ co-solvents like cyclodextrins or surfactants (e.g., Tween-80) while monitoring compound stability via UV-Vis spectroscopy .

Q. What synthetic routes are commonly used to prepare this compound, and how can yield be optimized?

  • Methodological Answer: The synthesis typically involves:

Nucleophilic substitution to introduce the sulfanyl group.

Amide coupling (e.g., using HATU or EDCI) for acetamide formation.
Optimize yield by controlling temperature (60–80°C for exothermic steps) and solvent polarity (e.g., DMF for polar intermediates). Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. What analytical methods are critical for assessing stability under varying pH and light conditions?

  • Methodological Answer: Conduct accelerated stability studies :
  • Expose the compound to pH 3–9 buffers at 37°C for 24–72 hours.
  • Test photostability under UV light (320–400 nm) for 48 hours.
    Analyze degradation products using LC-MS and quantify stability via peak area normalization in HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer: Investigate bioavailability limitations (e.g., poor membrane permeability) using Caco-2 cell assays. Assess metabolic stability via liver microsome studies (human/rat) to identify rapid degradation pathways. Compare pharmacokinetic parameters (e.g., AUC, Cmax) using LC-MS/MS in rodent models .

Q. What strategies mitigate solubility-related artifacts in enzyme inhibition assays?

  • Methodological Answer:
  • Pre-filter compound solutions using 0.22-µm membranes to remove aggregates.
  • Validate assay results with orthogonal techniques (e.g., SPR, ITC) to confirm binding.
  • Perform dynamic light scattering (DLS) to detect particulate formation during assays .

Q. How can reaction mechanisms for sulfanyl-group displacement be experimentally validated?

  • Methodological Answer: Use isotopic labeling (e.g., 34S) to track sulfanyl transfer. Perform kinetic studies under varying nucleophile concentrations (pseudo-first-order conditions) and analyze data via Eyring plots to determine activation parameters. Confirm intermediates using ESI-MS .

Q. What computational approaches predict interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer: Employ molecular docking (AutoDock Vina, Glide) to model binding poses in CYP3A4/2D6 active sites. Validate with molecular dynamics (MD) simulations (50 ns, AMBER force field) to assess stability. Cross-reference with metabolite identification studies using HR-MS/MS .

Q. How do structural modifications of the pyrido-triazinone core affect selectivity toward kinase targets?

  • Methodological Answer: Design analogs with methyl/fluoro substitutions at the 7-position of the pyrido-triazinone. Test against a kinase panel (e.g., 100-kinase assay) and analyze structure-activity relationships (SAR) using CoMFA or QSAR models . Validate binding modes via X-ray crystallography if feasible .

Q. What experimental designs control for off-target effects in phenotypic screening?

  • Methodological Answer:
    Use CRISPR-Cas9 gene editing to knock out putative targets and confirm on-target activity. Combine with proteome profiling (e.g., thermal shift assays) to identify unintended interactions. Employ counter-screening against unrelated pathways (e.g., GPCRs) .

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